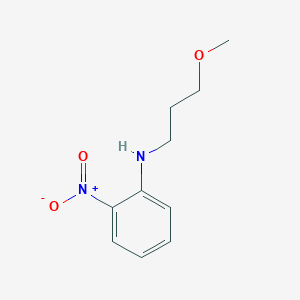![molecular formula C20H12FN3O4 B2745770 7-Fluoro-2-(5-methylisoxazol-3-yl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 874397-01-0](/img/structure/B2745770.png)
7-Fluoro-2-(5-methylisoxazol-3-yl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that includes a pyridin-2-yl group and a pyrrole ring. Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. It is a colorless volatile liquid that darkens readily upon exposure to air . Pyridin-2-yl is a basic nitrogenous heterocycle that is often used in the synthesis of pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The pyrrole ring is a five-membered aromatic ring with one nitrogen atom . The pyridin-2-yl group is a six-membered ring with two double bonds and one nitrogen atom .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrrole rings can undergo electrophilic substitution reactions . Pyridin-2-yl groups can participate in various reactions, including coupling reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Pyrrole is a colorless volatile liquid , while pyridin-2-yl compounds are typically solid at room temperature .Applications De Recherche Scientifique
Synthesis and Photophysical Behavior
Research on similar compounds to 7-Fluoro-2-(5-methylisoxazol-3-yl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has led to the development of highly fluorescent organoboron complexes. These complexes demonstrate strong absorptions across a broad UV-Vis spectrum and show strong emission properties. Their potential utility in bioorthogonal chemistry, particularly due to their enhanced water solubility and high quantum yield in water, is noteworthy (Garre et al., 2019).
Coordination Chemistry with Metal Complexes
The compound is related to ligands that have been used in the synthesis and characterization of metal complexes, specifically with Cu(I) and Zn(II). These ligands and their complexes exhibit properties such as yellow luminescence and the ability to coordinate in various ways, impacting the formation of coordination polymers (Urdaneta et al., 2015).
Fluorescent Chemodosimeters for Cyanide Detection
Derivatives of similar compounds have been synthesized and shown to act as modulable ICT fluorophores. These compounds have potential applications as fluorescent chemodosimeters for cyanide detection, highlighting their utility in sensing and detection technologies (Orrego-Hernández et al., 2019).
Fluorination of Pyrrole Ring
Research involving the fluorination of pyrrole rings, a process related to the compound , has been explored. This process is significant in the synthesis of complex alkaloids and has applications in pharmaceutical chemistry (Troegel & Lindel, 2012).
Glycogen Synthase Kinase-3 Inhibition
Compounds structurally related to this compound have been studied as inhibitors of glycogen synthase kinase-3. These inhibitors are used in oncology trials and have been characterized for their pharmacokinetics, metabolism, and excretion in various species (Zamek-Gliszczynski et al., 2013).
Antitumor Agents
A study on pyrazoline and pyrrolidine-2,5-dione hybrids, which are structurally related to the compound of interest, revealed their potential as antitumor agents. These compounds have shown remarkable cytotoxic effects and promising antitumor efficacy in various cell lines and in vivo tumor regression studies (Tilekar et al., 2020).
Anticonvulsant Activities
Similar compounds have been evaluated for their anticonvulsant activities, demonstrating potential as new therapeutic agents for epilepsy treatment. These molecules have been shown to be more potent and less neurotoxic than some reference antiepileptic drugs (Malik et al., 2014).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
7-fluoro-2-(5-methyl-1,2-oxazol-3-yl)-1-pyridin-2-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12FN3O4/c1-10-8-15(23-28-10)24-17(13-4-2-3-7-22-13)16-18(25)12-9-11(21)5-6-14(12)27-19(16)20(24)26/h2-9,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLZALPVAIZUZGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![tert-butyl N-{3-methylidenebicyclo[3.2.1]octan-8-yl}carbamate](/img/structure/B2745687.png)
![2-Oxaspiro[3.5]nonane-7-carbaldehyde](/img/structure/B2745688.png)
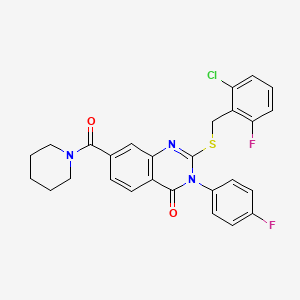
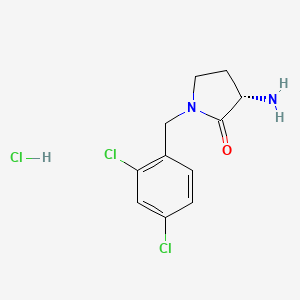



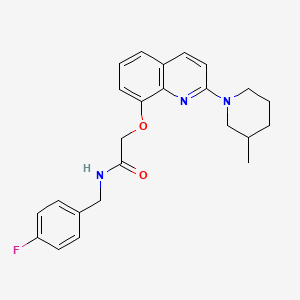
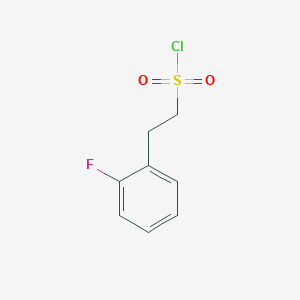
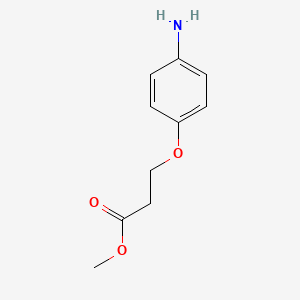
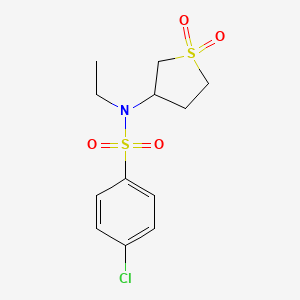
![6-Bromo-8-(trifluoromethyl)tetrazolo[1,5-a]pyridine](/img/structure/B2745704.png)
![4-bromo-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2745705.png)
